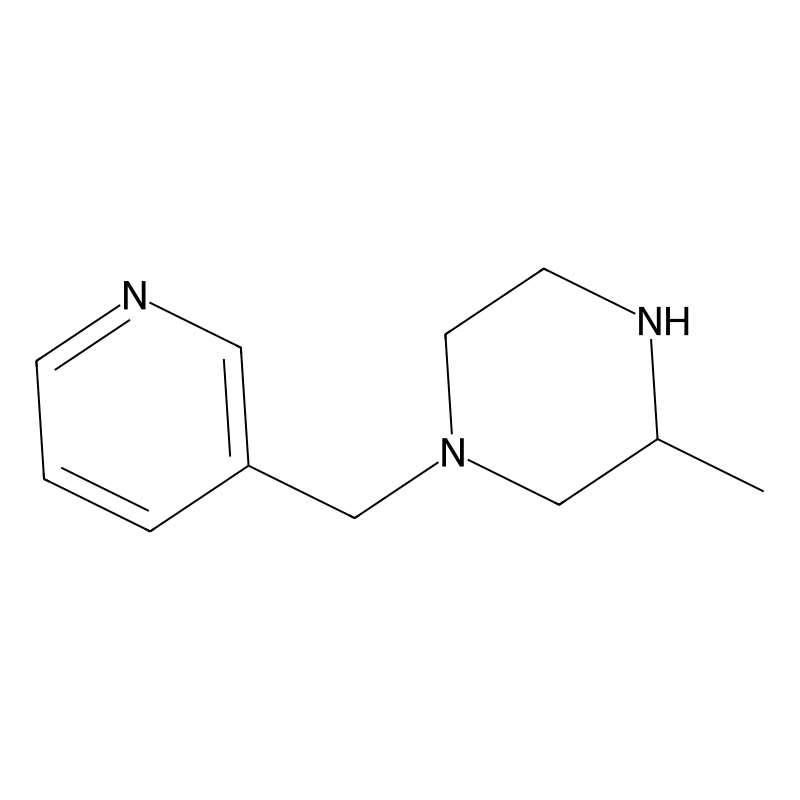

3-Methyl-1-(pyridin-3-ylmethyl)piperazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a pyridin-3-ylmethyl group and a methyl group at the first position. The molecular formula for this compound is C₁₁H₁₅N₃, and its structure consists of a six-membered piperazine ring, which is a saturated cyclic amine, along with a pyridine moiety that contributes to its biological activity. The presence of the methyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

The chemical reactivity of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine can be attributed to the functional groups present in its structure. Key reactions include:

- Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation reactions, allowing for further modification of the compound by introducing various alkyl groups.

- Acylation: Similar to alkylation, acylation can occur where acyl halides react with the nitrogen atoms, forming amides and modifying the compound's properties .

- N-Oxidation: This reaction involves oxidizing agents leading to the formation of N-oxides, which can alter the biological activity of the compound .

3-Methyl-1-(pyridin-3-ylmethyl)piperazine exhibits significant biological activity, particularly in pharmacological applications. Compounds with similar structures have been studied for their potential as:

- Antidepressants: Piperazine derivatives often show activity in modulating neurotransmitter systems, making them candidates for treating mood disorders.

- Antitumor Agents: Certain piperazine compounds have demonstrated efficacy against various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis .

- Antimicrobial Agents: Due to their ability to interact with biological membranes, piperazines can exhibit antimicrobial properties against bacteria and fungi .

Several synthesis methods for 3-Methyl-1-(pyridin-3-ylmethyl)piperazine have been developed:

- Direct Alkylation: This method involves reacting piperazine with pyridine derivatives in the presence of a base to facilitate nucleophilic substitution.

- Pyridine Ring Functionalization: Starting from pyridin-3-carboxaldehyde, condensation reactions with piperazine can yield the desired product after appropriate functional group modifications.

- Multi-step Synthesis: Advanced synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to achieve high yields and purity .

The applications of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine span various fields:

- Pharmaceuticals: It serves as an intermediate in drug development, particularly in synthesizing compounds targeting neurological disorders and cancers.

- Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate receptor interactions and signaling pathways.

- Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties due to their unique structural features.

Studies on 3-Methyl-1-(pyridin-3-ylmethyl)piperazine often focus on its interactions with biological targets:

- Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors (e.g., serotonin or dopamine receptors) provide insights into its potential therapeutic effects.

- Enzyme Inhibition: Research has shown that certain piperazine derivatives can inhibit enzymes involved in metabolic pathways, highlighting their role as potential drug candidates .

Several compounds share structural similarities with 3-Methyl-1-(pyridin-3-ylmethyl)piperazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-2-ylmethyl)piperazine | Similar piperazine core but different pyridine position | May exhibit different receptor selectivity |

| 4-Methylpiperazine | Contains a methyl group on the piperazine ring | Often used as an anxiolytic agent |

| 1-(Pyridin-4-ylmethyl)piperazine | Another positional isomer of pyridine substitution | Potentially different pharmacological profiles |

| 1-(Phenyl)methylpiperazine | Phenyl group instead of pyridine | Known for diverse biological activities |

The uniqueness of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine lies in its specific substitution pattern which affects its binding affinity and selectivity towards biological targets compared to other similar compounds. This specificity may enhance its potential as a lead compound in drug discovery efforts focused on central nervous system disorders or cancer therapies.